molecular formula C23H24ClN5O2 B2891900 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea CAS No. 1396862-84-2

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2891900
CAS No.: 1396862-84-2
M. Wt: 437.93
InChI Key: JNWXQZHVKSVERK-UHFFFAOYSA-N
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Description

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

The structural and electronic properties of compounds related to 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea have been extensively studied. For instance, the crystal structures of various anticonvulsant compounds, including those with similar structural features, were analyzed to understand the relationship between the compound's structure and its biological activity. These studies revealed insights into the orientation and delocalization of certain molecular groups, which could inform the design of new compounds with desired properties (Georges et al., 1989).

Synthesis and Biological Activity

The synthesis and biological activities of derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have been explored, demonstrating the potential for various applications in analgesic and antiparkinsonian treatments. This research emphasizes the versatility of pyridine derivatives in developing pharmacologically active agents with significant therapeutic effects (Amr et al., 2008).

Electro-Fenton Degradation of Antimicrobials

Investigations into the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton processes highlight the environmental applications of related chemical compounds. These studies provide valuable insights into removing persistent organic pollutants from water, demonstrating the compound's potential utility in environmental remediation efforts (Sirés et al., 2007).

Novel Syntheses and Characterizations

Research into new synthetic routes and characterizations of pyridine derivatives, including those resembling this compound, opens up possibilities for the development of innovative materials and drugs. These synthetic advancements contribute to the broader chemical and pharmaceutical industries by providing more efficient methods for producing complex molecules (Li et al., 2012).

Properties

IUPAC Name

1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-31-21-9-5-4-8-20(21)26-23(30)25-16-12-14-29(15-13-16)22-11-10-19(27-28-22)17-6-2-3-7-18(17)24/h2-11,16H,12-15H2,1H3,(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWXQZHVKSVERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.